molecular formula C28H28N2O8 B2485956 ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-78-3

ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2485956
CAS No.: 449766-78-3
M. Wt: 520.538
InChI Key: DCXGLPJBDCTZEG-UHFFFAOYSA-N
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Description

Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, which can be synthesized through the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative with a suitable acylating agent under acidic conditions .

This can be achieved through a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Finally, the ethyl ester group is introduced through an esterification reaction. This can be done by reacting the intermediate compound with ethyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Scientific Research Applications

Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with various molecular targets. The compound’s isoquinoline core can interact with enzymes and receptors in biological systems, leading to various biological effects. The nitrobenzoyl group can also participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of a tetrahydroisoquinoline core with a nitrobenzoyl group and an ethyl ester. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O8/c1-4-37-28(32)19-7-11-22(12-8-19)38-17-24-23-16-26(36-3)25(35-2)15-20(23)13-14-29(24)27(31)18-5-9-21(10-6-18)30(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXGLPJBDCTZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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